molecular formula C13H15N5O8 B14663865 Dinitrophenyl-beta-alanyl-glycyl-glycine CAS No. 39555-56-1

Dinitrophenyl-beta-alanyl-glycyl-glycine

Cat. No.: B14663865
CAS No.: 39555-56-1
M. Wt: 369.29 g/mol
InChI Key: CPJBFJHFOFDTMB-UHFFFAOYSA-N
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Description

Dinitrophenyl-beta-alanyl-glycyl-glycine is a tripeptide compound with the molecular formula C13H15N5O8 It is characterized by the presence of a dinitrophenyl group attached to the nitrogen of the glycyl residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinitrophenyl-beta-alanyl-glycyl-glycine typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The dinitrophenyl group is introduced through a reaction with dinitrofluorobenzene. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reactions, the protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling steps.

Chemical Reactions Analysis

Types of Reactions

Dinitrophenyl-beta-alanyl-glycyl-glycine can undergo various chemical reactions, including:

    Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in basic conditions.

Major Products Formed

    Oxidation: Formation of dinitrophenyl derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives of the original compound.

    Substitution: Formation of substituted dinitrophenyl derivatives.

Scientific Research Applications

Dinitrophenyl-beta-alanyl-glycyl-glycine has several applications in scientific research:

    Chemistry: Used as a reagent for the detection and quantification of amino acids and peptides.

    Biology: Employed in studies involving protein structure and function due to its ability to form stable complexes with proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the synthesis of specialized peptides and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of dinitrophenyl-beta-alanyl-glycyl-glycine involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable complexes. This interaction can affect the protein’s structure and function, making it useful in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • Dinitrophenyl-beta-alanyl-glycyl-glycine
  • Dinitrophenyl-beta-alanyl-glycyl-lysine
  • Dinitrophenyl-beta-alanyl-glycyl-alanine

Uniqueness

This compound is unique due to its specific sequence of amino acids and the presence of the dinitrophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

39555-56-1

Molecular Formula

C13H15N5O8

Molecular Weight

369.29 g/mol

IUPAC Name

2-[[2-[3-(2,4-dinitroanilino)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C13H15N5O8/c19-11(15-6-12(20)16-7-13(21)22)3-4-14-9-2-1-8(17(23)24)5-10(9)18(25)26/h1-2,5,14H,3-4,6-7H2,(H,15,19)(H,16,20)(H,21,22)

InChI Key

CPJBFJHFOFDTMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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